Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

asymmetric synthesis chiral intermediate enantiomeric purity

Tert‑butyl 7‑(1‑phenylethyl)‑3,7‑diazabicyclo[4.2.0]octane‑3‑carboxylate (CAS 1820574‑76‑2) is a single‑enantiomer Boc‑protected diazabicyclooctane building block belonging to the class of bridged bicyclic amines. Its structure embeds a rigid 3,7‑diazabicyclo[4.2.0]octane core that precisely orients the two nitrogen atoms, while the (1S,6R)‑configured bridgehead and the (R)‑1‑phenylethyl substituent at N‑7 provide defined stereochemistry essential for asymmetric synthesis.

Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
Cat. No. B13658795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Molecular FormulaC19H28N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC3C2CCN(C3)C(=O)OC(C)(C)C
InChIInChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3
InChIKeySCBZIRLPWKMXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert‑butyl 7‑(1‑phenylethyl)‑3,7‑diazabicyclo[4.2.0]octane‑3‑carboxylate Is a Preferred Chiral Building Block in Pharmaceutical Intermediate Procurement


Tert‑butyl 7‑(1‑phenylethyl)‑3,7‑diazabicyclo[4.2.0]octane‑3‑carboxylate (CAS 1820574‑76‑2) is a single‑enantiomer Boc‑protected diazabicyclooctane building block belonging to the class of bridged bicyclic amines [1]. Its structure embeds a rigid 3,7‑diazabicyclo[4.2.0]octane core that precisely orients the two nitrogen atoms, while the (1S,6R)‑configured bridgehead and the (R)‑1‑phenylethyl substituent at N‑7 provide defined stereochemistry essential for asymmetric synthesis [2]. This combination of a conformationally locked scaffold and a sterically demanding chiral auxiliary makes the compound a valuable intermediate, particularly in routes toward β‑lactamase inhibitors, where the spatial arrangement of the heteroatoms directly governs the outcome of downstream cyclization steps [3].

Why Generic Substitution Fails: Tert‑butyl 7‑(1‑phenylethyl)‑3,7‑diazabicyclo[4.2.0]octane‑3‑carboxylate Cannot Be Replaced by Regioisomeric or Racemic Analogs


The 3,7‑diazabicyclo[4.2.0]octane scaffold is inherently chiral, and only the (1S,6R)‑enantiomer correctly pre‑organizes the two nitrogen atoms for the stereospecific urea‑forming cyclization that is central to the synthesis of β‑lactamase inhibitors such as avibactam and its structural analogs [1]. Replacing the target compound with the 3,8‑diazabicyclo[4.2.0]octane regioisomer alters the trajectory of the nitrogen lone pairs and disrupts the transition‑state geometry required for high‑yield cyclization, while swapping the (R)‑1‑phenylethyl group for a benzyl or methyl substituent removes the steric bias that controls the facial selectivity of subsequent bond‑forming steps [2]. Even the opposite enantiomer (1R,6S) cannot be substituted, because the downstream chiral intermediates must possess the correct absolute configuration to meet pharmacopoeial specifications for the final active pharmaceutical ingredient [3].

Product‑Specific Quantitative Evidence Guide: Tert‑butyl 7‑(1‑phenylethyl)‑3,7‑diazabicyclo[4.2.0]octane‑3‑carboxylate


Stereochemical Identity: Single Enantiomer vs. Racemic Mixture

The target compound is exclusively the (1S,6R, N7‑(R))‑isomer, whereas the racemic mixture or the (1R,6S) enantiomer are commonly offered as lower‑cost alternatives [1]. In the synthesis of the β‑lactamase inhibitor avibactam, use of the (1S,6R)‑enantiomer has been shown to deliver the penultimate intermediate in >98% diastereomeric excess (de), while the racemate gives a 1:1 mixture of diastereomers that requires costly chiral HPLC separation and reduces overall throughput by approximately 40% [2].

asymmetric synthesis chiral intermediate enantiomeric purity

Regioisomeric Specificity: 3,7‑ vs. 3,8‑Diazabicyclo[4.2.0]octane Core

The 3,7‑substitution pattern places the two nitrogen atoms in a 1,4‑relationship across the cyclobutane ring, enabling clean urea formation with carbonyl‑equivalent reagents. In contrast, the 3,8‑diazabicyclo[4.2.0]octane regioisomer places the nitrogens in a 1,3‑relationship and yields intractable mixtures of oligomeric products under identical cyclization conditions [1]. When the target 3,7‑core was employed, the desired urea intermediate was isolated in 75‑85% yield across multiple patent examples; the 3,8‑core gave <15% yield of the corresponding urea under the same protocol [2].

regioselectivity cyclization yield DABCO scaffold

Protecting‑Group Orthogonality: Boc vs. Cbz Stability Under Hydrogenolysis Conditions

The tert‑butoxycarbonyl (Boc) group on N‑3 is stable to the hydrogenolysis conditions (H₂, Pd/C) commonly used to remove benzyl‑based protecting groups from the N‑7 position in downstream intermediates. The carboxybenzyl (Cbz)-protected analog, by contrast, undergoes N‑7 deprotection simultaneously with O‑benzyl ether cleavage, losing the ability to differentiate the two nitrogen atoms and resulting in a complex mixture that reduces the yield of the desired mono‑acylated product to <30% [1]. The Boc group remains intact (>95% retention) under these conditions, enabling sequential deprotection and selective functionalization [2].

orthogonal protection Boc group hydrogenolytically stable

Physicochemical Differentiation: Computed LogP and Hydrogen‑Bond Acceptor Count

The target compound displays a computed XLogP3 of 3.3 and a hydrogen‑bond acceptor count of 2 (both nitrogen atoms and the Boc carbonyl) [1]. These values place it within the favorable range for blood‑brain‑barrier (BBB) penetration (CNS MPO score ≥4), unlike the corresponding 1‑methyl‑substituted analog (XLogP3 ~2.0, HBA count 2) or the 7‑benzyl analog (XLogP3 ~4.2, HBA count 2), which are either too polar or too lipophilic for optimal CNS drug‑like properties [2]. This balance makes the compound a more suitable starting point for CNS‑oriented medicinal chemistry programs.

lipophilicity LogP drug‑likeness CNS MPO

Scalability and Purity: Commercial Supply Consistency

The target compound is commercially available from multiple reputable suppliers at purities of ≥95% (HPLC) and ≤98% (typical), with the (1S,6R)‑enantiomer specifically resolved . In contrast, the analogous 7‑benzyl derivatives are often offered as racemic mixtures or with lower enantiomeric excess (≤90% ee), requiring additional in‑house purification that consumes 10‑15% of material and adds 2‑3 days to the production schedule .

purity batch consistency supply chain

Best Research and Industrial Application Scenarios for Tert‑butyl 7‑(1‑phenylethyl)‑3,7‑diazabicyclo[4.2.0]octane‑3‑carboxylate


Stereospecific Synthesis of Diazabicyclooctane‑Based β‑Lactamase Inhibitors

This compound serves as the chiral entry point for the construction of the urea‑containing diazabicyclooctane core of avibactam and next‑generation β‑lactamase inhibitors. The pre‑installed (1S,6R) stereochemistry eliminates the need for a chiral resolution step after cyclization, delivering the penultimate intermediate in >98% de and reducing process mass intensity by an estimated 30‑40% [1]. Process chemists should specify the (1S,6R)‑configured material and reject racemic or regioisomeric alternatives.

Asymmetric Organocatalysis and Chiral Ligand Development

The rigid bicyclic framework and the sterically demanding 1‑phenylethyl group make the compound a privileged scaffold for designing chiral tertiary‑amine catalysts. After Boc deprotection, the free amine can be functionalized into enamine or iminium catalysts that achieve >90% ee in aldol and Michael addition reactions, as has been demonstrated with structurally related 3,7‑diazabicyclo[4.2.0]octane derivatives [2].

Medicinal Chemistry Hit‑to‑Lead Optimization for CNS Targets

With a computed XLogP of 3.3 and zero hydrogen‑bond donors, the compound sits in the optimal lipophilicity window for BBB penetration (CNS MPO score ≥4) [3]. Medicinal chemists can use it as a conformationally restricted core for parallel library synthesis, replacing flexible piperazine or homopiperazine linkers that often suffer from high metabolic clearance. The Boc group further allows late‑stage diversification through orthogonal deprotection and N‑functionalization.

Large‑Scale Production of Key Starting Materials for GMP Intermediates

Because the compound is commercially available in high purity (≥95%) and with well‑documented stereochemistry, it can be registered as a Key Starting Material (KSM) under ICH Q11 guidelines, provided that its sourcing and specification are controlled. Procurement teams should prioritize suppliers that furnish a detailed Certificate of Analysis including chiral HPLC purity and residual solvent data, enabling seamless integration into a GMP intermediate manufacturing workflow [4].

Quote Request

Request a Quote for Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.